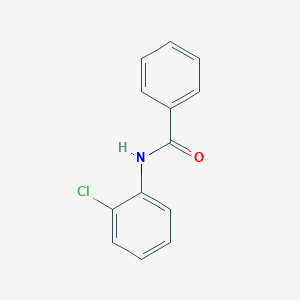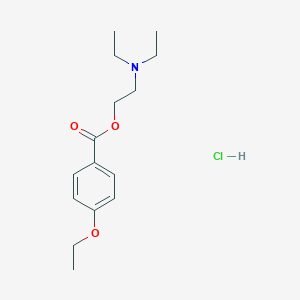
2-Benzylprop-2-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylprop-2-enylbenzene: is an organic compound with the molecular formula C16H14 It is a derivative of ethene where two benzyl groups are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylprop-2-enylbenzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium ethoxide in ethanol, followed by the addition of acetylene . The reaction proceeds under reflux conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using Grignard reagents . For example, phenylmagnesium bromide reacts with benzyl chloride to form the desired product. This method is favored due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylprop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like to form benzaldehyde and benzoic acid.
Reduction: Catalytic hydrogenation can reduce this compound to 1,1-dibenzylethane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine replace hydrogen atoms on the benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,1-Dibenzylethane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Benzylprop-2-enylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Mechanism of Action
The mechanism of action of 2-Benzylprop-2-enylbenzene involves its ability to participate in various chemical reactions due to the presence of the benzyl groups. These groups can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution.
Comparison with Similar Compounds
Dibenzyl ether: Similar in structure but contains an oxygen atom between the benzyl groups.
Trans-1,2-Dibenzoylethylene: Contains a double bond between two benzoyl groups.
Uniqueness: 2-Benzylprop-2-enylbenzene is unique due to the presence of two benzyl groups attached to the same carbon atom, which imparts distinct chemical properties compared to its analogs. This structure allows for unique reactivity patterns, making it valuable in various synthetic applications .
Properties
CAS No. |
14213-80-0 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
InChI Key |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzo[G]chrysene](/img/structure/B86070.png)




